Corilagin

Catalog No.
S586421
CAS No.
23094-69-1
M.F
C27H22O18
M. Wt
634.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corilagin

CAS Number

23094-69-1

Product Name

Corilagin

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C27H22O18

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1

InChI Key

TUSDEZXZIZRFGC-XIGLUPEJSA-N

Synonyms

1-O-galloyl-3,6-(R)-hexahydroxydiphenol-beta-D-glucose, corilagin

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O

Anti-inflammatory Properties

Studies suggest that corilagin possesses anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages, potentially offering therapeutic benefits for inflammatory diseases [].

Antioxidant Activity

Corilagin exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. This activity might contribute to its potential role in preventing and managing diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders [].

Antiviral Effects

Research suggests that corilagin might exhibit antiviral activity against various viruses, including hepatitis B virus (HBV) and influenza A virus (IAV). It might achieve this by inhibiting viral replication and entry into host cells [, ].

Antitumor Potential

Corilagin has shown promising antitumor effects in pre-clinical studies. It has been observed to suppress the growth and proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis (programmed cell death) [].

Other Potential Applications

Corilagin also demonstrates potential benefits in other areas, including:

  • Hepatoprotective effects: Corilagin might protect the liver from damage caused by various factors, including alcohol and toxins [].
  • Antimicrobial activity: Studies suggest that corilagin possesses antimicrobial activity against various bacteria and fungi [].
  • Neuroprotective effects: Corilagin might offer neuroprotective effects against neurodegenerative diseases like Alzheimer's disease [].

Corilagin is a complex polyphenolic compound classified as an ellagitannin, primarily found in various plants, including Caesalpinia coriaria and Phyllanthus emblica. Its chemical formula is C27H22O18, with a molecular weight of 634.45 g/mol. The structure of corilagin features multiple hydroxyl groups and galloyl moieties, contributing to its diverse biological activities and interactions within biological systems .

Corilagin's mechanism of action is being actively investigated. Studies suggest it might influence various cellular pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, potentially offering an approach for cancer treatment. Additionally, Corilagin might exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators [].

, particularly hydrolysis, which leads to the formation of simpler phenolic compounds such as ellagic acid and gallic acid. These hydrolytic products exhibit different bioavailability and half-lives compared to corilagin itself. The reactions can be influenced by pH, temperature, and the presence of enzymes or microbial activity in the digestive system .

Additionally, corilagin can participate in redox reactions due to its phenolic structure, leading to the generation of reactive oxygen species (ROS), which play a significant role in its biological activities, particularly in apoptosis induction in cancer cells .

Corilagin has been extensively studied for its biological activities, particularly its anticancer properties. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis through both intrinsic and extrinsic pathways, primarily mediated by the activation of caspases and the generation of ROS .

Moreover, corilagin exhibits antioxidant properties, anti-inflammatory effects, and hepatoprotective activities. It has been shown to inhibit the growth of breast cancer cells by promoting autophagy and apoptosis while sparing normal cells from cytotoxic effects . In addition to its anticancer effects, corilagin has potential applications in enhancing the effectiveness of other drugs, such as 5-Fluorouracil in colorectal cancer therapy .

Corilagin can be extracted from natural sources or synthesized through various chemical methods. Natural extraction typically involves solvent extraction techniques from plant materials rich in ellagitannins. For synthetic approaches, corilagin can be produced via chemical modification of simpler polyphenolic compounds or through biosynthetic pathways using plant cell cultures .

Research into synthetic routes aims to improve yield and purity while exploring the compound's derivatives for enhanced biological activity.

Studies have shown that corilagin interacts with various cellular pathways, enhancing the effectiveness of certain chemotherapeutic agents while reducing their side effects. For instance, it enhances the sensitivity of colorectal cancer cells to 5-Fluorouracil by modulating pathways involved in cell survival and apoptosis .

Furthermore, corilagin's ability to generate ROS plays a crucial role in its mechanism of action against cancer cells. Research indicates that it can downregulate proteins associated with drug resistance, such as glucose-regulated protein 78 (GRP78), thereby improving therapeutic outcomes in resistant cancer types .

Corilagin shares structural similarities with other polyphenolic compounds such as:

  • Ellagic Acid: A hydrolytic product of corilagin known for its antioxidant properties and potential anticancer effects.
  • Gallic Acid: Another phenolic compound that exhibits anti-inflammatory and antioxidant activities.
  • Punicalagins: Found in pomegranates, these compounds also exhibit strong antioxidant properties.

Comparison Table

CompoundStructure TypeKey ActivitiesUnique Features
CorilaginEllagitanninAnticancer, antioxidantInduces apoptosis via ROS generation
Ellagic AcidPolyphenolAntioxidant, anticancerHydrolytic product of corilagin
Gallic AcidPhenolic AcidAntioxidant, anti-inflammatorySimple structure with fewer rings
PunicalaginsEllagitanninAntioxidantFound primarily in pomegranates

Corilagin's unique combination of structural features and biological activities makes it a valuable compound for further research and potential therapeutic applications. Its ability to induce apoptosis selectively in cancer cells while preserving normal cell viability highlights its promise as a targeted treatment option.

XLogP3

0.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

634.08061385 g/mol

Monoisotopic Mass

634.08061385 g/mol

Heavy Atom Count

45

Wikipedia

Corilagin

Dates

Modify: 2023-08-15

Explore Compound Types